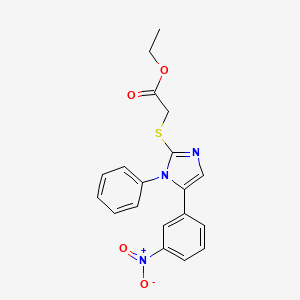

ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a complex organic compound that features an imidazole ring substituted with a nitrophenyl and a phenyl group

Propriétés

IUPAC Name |

ethyl 2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-2-26-18(23)13-27-19-20-12-17(21(19)15-8-4-3-5-9-15)14-7-6-10-16(11-14)22(24)25/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXQRSVWJJVVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, which can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The nitrophenyl and phenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the thioesterification of the imidazole derivative with ethyl bromoacetate under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

Substitution: Hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the imidazole compound.

Reduction: Amino derivatives of the imidazole compound.

Substitution: Carboxylic acid derivatives of the imidazole compound.

Applications De Recherche Scientifique

Ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

- Ethyl 2-((5-(2-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

- Ethyl 2-((5-(3-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Activité Biologique

Ethyl 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, a compound featuring an imidazole ring and a nitrophenyl substituent, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Imidazole Ring : Condensation reactions involving 1,2-diketones and aldehydes.

- Thioether Formation : Reaction of the imidazole derivative with thiol compounds.

- Final Esterification : Converting the thioether to the ethyl ester form through reaction with ethyl acetate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Values range from to , indicating potent activity against various pathogens.

- Biofilm Inhibition : The compound has demonstrated ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin.

Anticancer Potential

The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Mechanisms may include:

- Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that induce cytotoxicity.

- Metalloenzyme Inhibition : The imidazole ring may bind metal ions, inhibiting metalloenzymes crucial for tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The thioether linkage can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : It has been identified as a potential inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 0.22 - 0.25 | Antimicrobial |

| 2-((5-(4-nitrophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile | N/A | 0.30 - 0.35 | Antimicrobial |

| 2-(3-nitrophenyl)-5-methylimidazole | N/A | 0.50 - 0.70 | Anticancer |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

-

Antibacterial Efficacy : A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with significant reductions in viable counts observed during time-kill assays.

- Example Study : In a comparative study, this compound showed a superior reduction in biofilm formation compared to traditional antibiotics like ciprofloxacin.

- Synergistic Effects : The compound has been shown to act synergistically with other antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. How can computational methods design derivatives with enhanced activity?

- Workflow :

Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase).

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

ADMET prediction : SwissADME evaluates bioavailability and toxicity risks for prioritized analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.